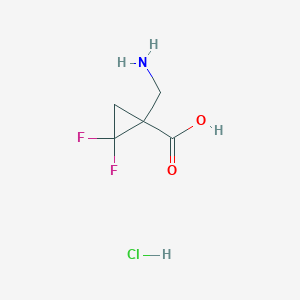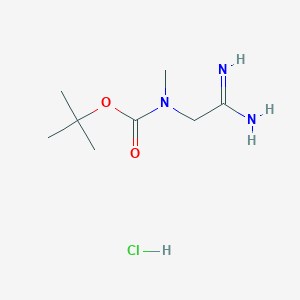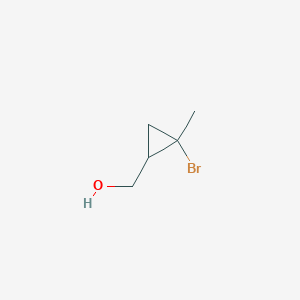
4-bromo-2-fluoro-N-(2-fluoroethyl)benzamide
Overview
Description
4-Bromo-2-fluoro-N-(2-fluoroethyl)benzamide is a halogenated benzamide compound with the molecular formula C9H8BrF2NO
Mechanism of Action
Target of Action
Similar compounds have been used as reagents to synthesize tricyclic dihydroquinazolinones, which act as anti-obesity agents, and imidazole pyrimidine amides, which act as cyclin-dependent kinase inhibitors .
Mode of Action
Based on its use in the synthesis of other compounds, it can be inferred that it may interact with its targets through a mechanism involving the formation of covalent bonds, leading to changes in the targets’ structure and function .
Biochemical Pathways
If it acts similarly to the compounds it helps synthesize, it may affect pathways related to obesity and cell cycle regulation .
Result of Action
The compounds synthesized using it as a reagent have shown potential anti-obesity effects and cyclin-dependent kinase inhibitory activity .
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of 4-bromo-2-fluoro-N-(2-fluoroethyl)benzamide . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-fluoro-N-(2-fluoroethyl)benzamide typically involves the reaction of 4-bromo-2-fluorobenzoyl chloride with 2-fluoroethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-fluoro-N-(2-fluoroethyl)benzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents such as potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride can be employed to reduce the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Scientific Research Applications
4-Bromo-2-fluoro-N-(2-fluoroethyl)benzamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.
Industry: Used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-fluorobenzamide: Similar structure but lacks the 2-fluoroethyl group.
4-Bromo-2-chloro-N-(2-fluoroethyl)benzamide: Similar structure but with a chlorine atom instead of a fluorine atom.
4-Bromo-1-fluoro-2-nitrobenzene: Contains a nitro group instead of the amide group.
Uniqueness
4-Bromo-2-fluoro-N-(2-fluoroethyl)benzamide is unique due to the presence of both bromine and fluorine atoms, as well as the 2-fluoroethyl group. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
4-bromo-2-fluoro-N-(2-fluoroethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF2NO/c10-6-1-2-7(8(12)5-6)9(14)13-4-3-11/h1-2,5H,3-4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJMMZFDSGNBVEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)C(=O)NCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Benzyl-4,8-diazatricyclo[5.2.2.0^{2,6}]undecane-3,5-dione hydrochloride](/img/structure/B1383743.png)
![Octahydro-2lambda6-pyrido[1,2-d][1,2,4]thiadiazine-2,2,4-trione](/img/structure/B1383745.png)


![1-{Bicyclo[4.1.0]heptan-1-yl}ethan-1-amine hydrochloride](/img/structure/B1383749.png)
![5-bromo-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B1383750.png)
![9a-(aminomethyl)-hexahydro-1H-[1,4]oxazino[3,4-c]morpholin-4-one hydrochloride](/img/structure/B1383751.png)






![3-({[(Tert-butoxy)carbonyl]amino}methyl)oxane-3-carboxylic acid](/img/structure/B1383763.png)
